Methyl 3-bromo-2-cyano-5-methylbenzoate
Description
Methyl 3-bromo-2-cyano-5-methylbenzoate is a substituted benzoate ester characterized by a bromine atom at position 3, a cyano group at position 2, and a methyl group at position 5 of the aromatic ring. Its molecular formula is C₁₀H₈BrNO₂, with a molecular weight of 270.08 g/mol. This compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or functional materials. The strategic placement of electron-withdrawing (bromo, cyano) and electron-donating (methyl) groups on the aromatic ring modulates its reactivity in substitution or coupling reactions, making it a versatile building block .
Properties
IUPAC Name |
methyl 3-bromo-2-cyano-5-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c1-6-3-7(10(13)14-2)8(5-12)9(11)4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZVOEGYFFCSZMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)C#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural similarities with Methyl 3-bromo-2-cyano-5-methylbenzoate, differing in substituent positions, functional groups, or ester moieties. Their properties and applications are compared below:
Methyl 5-bromo-2-cyanobenzoate (CAS 453566-15-9)
- Structure: Bromo at position 5, cyano at position 2, methyl ester.
- Key Differences: The bromine and methyl groups are transposed compared to the target compound.
- Applications : Similar use as a synthetic intermediate but may exhibit distinct regioselectivity in cross-coupling reactions .
Methyl 3-bromo-5-cyanobenzoate (CAS 1031927-03-3)
- Structure: Bromo at position 3, cyano at position 3.
- Key Differences: The cyano group replaces the methyl group at position 5, increasing electron-withdrawing effects. This enhances the ring’s electrophilic susceptibility but reduces steric bulk.
- Applications : Preferred in reactions requiring strong electron-deficient aromatic systems, such as nucleophilic aromatic substitution .
Ethyl 3-bromo-4-methylbenzoate (CAS 956218-04-5)
- Structure : Ethyl ester, bromo at position 3, methyl at position 4.
- The absence of a cyano group simplifies the electronic profile.
- Applications : Used in less electron-demanding reactions, such as ester hydrolysis or alkylation .
Ethyl 3-bromo-5-cyano-2-formylbenzoate (CAS 103859-96-7)
- Structure: Ethyl ester, bromo at position 3, cyano at position 5, and a formyl group at position 2.
- Key Differences : The formyl group introduces additional reactivity for nucleophilic additions (e.g., condensation reactions). The ethyl ester further differentiates solubility and stability.
- Applications : Valuable in multi-step syntheses requiring aldehyde functionality, such as Schiff base formation .
Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate (CAS 2704827-34-7)
- Structure : Chloro at position 2, trifluoromethoxy at position 5.
- Key Differences : The trifluoromethoxy group is a potent electron-withdrawing substituent, significantly deactivating the ring. Chlorine adds steric and electronic complexity.
- Applications : Likely employed in high-stability applications, such as agrochemicals or fluorinated pharmaceuticals .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Substituent Positions | Key Functional Groups | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| This compound | Not provided | C₁₀H₈BrNO₂ | 3-Br, 2-CN, 5-CH₃ | Methyl ester, Br, CN | 270.08 |
| Methyl 5-bromo-2-cyanobenzoate | 453566-15-9 | C₉H₆BrNO₂ | 5-Br, 2-CN | Methyl ester, Br, CN | 256.06 |
| Ethyl 3-bromo-5-cyano-2-formylbenzoate | 103859-96-7 | C₁₁H₈BrNO₃ | 3-Br, 5-CN, 2-CHO | Ethyl ester, Br, CN, CHO | 298.10 |
| Methyl 3-bromo-2-chloro-5-(trifluoromethoxy)benzoate | 2704827-34-7 | C₁₀H₇BrClF₃O₃ | 3-Br, 2-Cl, 5-OCF₃ | Methyl ester, Br, Cl, OCF₃ | 362.52 |
Research Findings and Implications
Electronic Effects: The cyano group in this compound enhances electrophilic substitution reactivity at position 4 or 6 due to meta-directing effects, whereas trifluoromethoxy in CAS 2704827-34-7 strongly deactivates the ring . Ethyl esters (e.g., CAS 103859-96-7) exhibit higher hydrolytic stability than methyl esters, making them preferable in prolonged reaction conditions .
Synthetic Utility: Compounds with formyl groups (e.g., CAS 103859-96-7) are advantageous in constructing heterocycles, while methyl/cyano combinations (e.g., CAS 453566-15-9) are optimal for Suzuki-Miyaura couplings .
Applications: Bromo-cyano benzoates are widely used in medicinal chemistry for kinase inhibitor synthesis, whereas trifluoromethoxy derivatives are prioritized in agrochemicals for enhanced environmental stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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